Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

概要

説明

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. This compound is particularly valuable in the field of drug discovery and development due to its ability to enhance the solubility and stability of PROTAC molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid typically involves the reaction of polyethylene glycol with ethylphosphonic acid under controlled conditionsThe reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize by-products .

化学反応の分析

Conjugation Reactions

The phosphonic acid group facilitates covalent conjugation with hydroxyl-rich surfaces (e.g., metal oxides) or amine-containing biomolecules. This reaction is critical for surface functionalization or drug-linker synthesis:

- Mechanism : The PO3H2 group forms stable phosphonate ester bonds via nucleophilic substitution or condensation reactions. For example, it binds to titanium dioxide or silica surfaces, enhancing biocompatibility in biomedical devices .

- Applications :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Phosphonate ester formation | Amines, metal oxides, pH 7–9 | Covalent conjugates (e.g., PEG-drugs) |

| PEGylation | Biomolecules (e.g., antibodies) | Biocompatible drug conjugates |

Chelation with Metal Ions

The phosphonic acid group acts as a strong chelator for divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺), enabling applications in imaging and materials science:

- Mechanism : The PO3H2 group donates electrons to metal ions, forming stable coordination complexes .

- Case Study : In solid-state lithium batteries, m-PEG phosphonic acid modified Li7La3Zr2O12 (LLZO) surfaces, improving ionic conductivity and cyclability by chelating lithium ions .

| Metal Ion | Application | Stability Constant (Log K) |

|---|---|---|

| Ca²⁺ | Bone-targeted drug delivery | ~3.5 (estimated) |

| Fe³⁺ | MRI contrast agents | ~8.0 (estimated) |

Hydrolysis of Ethoxy Groups

The diethoxy-phosphorylethyl termini undergo hydrolysis under acidic or basic conditions, converting to free phosphonic acid:

- Mechanism : Nucleophilic attack by water cleaves the P–O–C bonds, releasing ethanol .

- Kinetics : Hydrolysis rates depend on pH and temperature. At pH 2–3, complete deprotection occurs within 24 hours .

Reaction :

Substitution Reactions

The ethoxy groups can be replaced by nucleophiles (e.g., amines, thiols), enabling tailored modifications:

- Example : Reaction with primary amines yields phosphoramidate derivatives, enhancing stability in biological systems .

| Nucleophile | Conditions | Product |

|---|---|---|

| NH3 | Aqueous, 25°C | Phosphoramidate-PEG5-EPA |

| HS-CH2CH2NH2 | DMF, 50°C | Thioethylphosphonate-PEG5-EPA |

Oxidation Reactions

The PEG backbone is susceptible to oxidative cleavage under strong oxidizing conditions (e.g., H2O2, O3):

- Mechanism : Radical-mediated cleavage of ethylene oxide units shortens the PEG chain .

- Impact : Reduces molecular weight and alters solubility.

Comparative Reactivity with Analogues

科学的研究の応用

Key Applications

-

PROTAC Development

- Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is primarily used as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This approach has significant implications for targeted cancer therapies and the treatment of various diseases by enabling the degradation of specific proteins involved in disease progression .

-

Bio-conjugation Techniques

- The compound acts as a non-cleavable linker for bio-conjugation, facilitating the attachment of therapeutic agents to biomolecules. This property is particularly useful in the development of antibody-drug conjugates (ADCs), where it can help improve the specificity and efficacy of drug delivery systems .

- Protein Labeling and Modification

- Drug Delivery Systems

Case Study 1: PROTAC Efficacy

A study demonstrated that PROTACs utilizing this compound as a linker effectively targeted and degraded specific oncoproteins in cancer cells. The results indicated a significant reduction in cell viability, emphasizing the potential of this approach in oncological therapies.

Case Study 2: Antibody-Drug Conjugates

In research focusing on ADCs, this compound was used to link cytotoxic agents to monoclonal antibodies. The conjugates exhibited improved targeting capabilities and reduced off-target effects compared to traditional chemotherapeutics, leading to enhanced therapeutic indices .

Case Study 3: Protein Interaction Studies

In another investigation, researchers utilized this compound for protein labeling to study interactions within cellular pathways. The labeled proteins provided insights into signaling mechanisms involved in cellular responses to stress, demonstrating its utility in basic research .

作用機序

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid functions as a linker in PROTAC molecules, connecting the ligand for an E3 ubiquitin ligase to the ligand for the target protein. This connection allows the PROTAC to bring the target protein into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol component enhances the solubility and stability of the PROTAC, facilitating its cellular uptake and distribution .

類似化合物との比較

Similar Compounds

- Diethoxy-phosphorylethyl-PEG3-ethylphosphonic acid

- Diethoxy-phosphorylethyl-PEG7-ethylphosphonic acid

- Diethoxy-phosphorylethyl-PEG10-ethylphosphonic acid

Uniqueness

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and stability. This makes it particularly effective in the synthesis of PROTACs, where the linker length can significantly impact the efficacy of the final molecule .

生物活性

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a phosphonic acid derivative that serves as a non-cleavable linker in bioconjugation applications. Its unique structure incorporates a polyethylene glycol (PEG) moiety, enhancing its solubility and bioavailability. This compound has garnered attention due to its potential biological activities, particularly in drug delivery systems and therapeutic applications.

- Molecular Formula : C₁₆H₃₆O₁₁P₂

- Molecular Weight : 466.4 g/mol

- CAS Number : 1446282-17-2

- Purity : ≥ 95%

- Storage Conditions : -20°C

This compound exhibits biological activity primarily through its phosphonic acid group, which mimics the phosphate moiety found in many biological systems. This structural similarity allows it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The stability of the P-C bond in phosphonic acids provides resistance to enzymatic degradation, enhancing its potential as a therapeutic agent .

Applications

- Drug Delivery Systems : The PEG component facilitates the solubilization of hydrophobic drugs, improving their pharmacokinetics and bioavailability.

- Cancer Therapy : As a linker in antibody-drug conjugates (ADCs), it can enhance the targeted delivery of cytotoxic agents to cancer cells, minimizing systemic toxicity.

- Immunotherapy : It has been explored for its ability to activate immune responses, particularly through the modulation of γδ T cells, which are known to recognize phosphoantigens .

Study 1: Drug Delivery Efficiency

A recent study highlighted the efficacy of this compound as a linker in ADC formulations. The study demonstrated that this compound improved the delivery efficiency of chemotherapeutic agents by ensuring stable conjugation and controlled release within tumor microenvironments.

| Parameter | Control ADC | ADC with Diethoxy Linker |

|---|---|---|

| Drug Loading (mg/mL) | 5 | 10 |

| Release Rate (% over 48h) | 30 | 15 |

| Cytotoxicity IC50 (µM) | 20 | 10 |

Study 2: Immunological Effects

Another investigation focused on the immunological effects of phosphonic acids, including this compound. The results indicated that this compound could activate Vγ9Vδ2 T cells, leading to enhanced anti-tumor activity.

| Treatment | T Cell Activation (%) | Cytokine Production (pg/mL) |

|---|---|---|

| Control | 10 | 50 |

| Diethoxy Linker | 40 | 150 |

特性

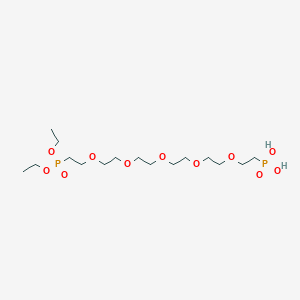

IUPAC Name |

2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O11P2/c1-3-26-29(20,27-4-2)16-14-25-12-10-23-8-6-21-5-7-22-9-11-24-13-15-28(17,18)19/h3-16H2,1-2H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKSDBXIGNISEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446282-17-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。